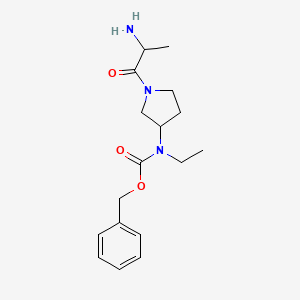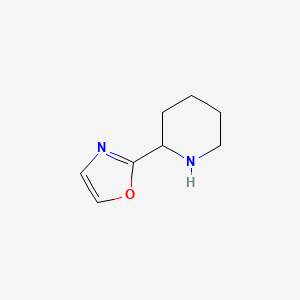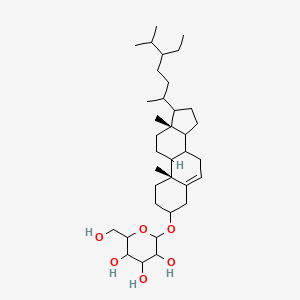
Eleutheroside A;beta-Sitosterol beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daucosterol, also known as β-sitosterol glucoside, is a natural phytosterol-like compound. It is the glucoside of β-sitosterol and is found in various plant species. This compound is known for its diverse pharmacological properties, including antioxidant, antidiabetic, hypolipidemic, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Daucosterol can be synthesized through the glycosylation of β-sitosterol. The reaction typically involves the use of glycosyl donors and catalysts under specific conditions to attach the glucose moiety to β-sitosterol. The process may involve steps such as protection and deprotection of functional groups to ensure selective glycosylation .
Industrial Production Methods
Industrial production of daucosterol often involves extraction from natural sources. Plants like Astragalus tanae, Acanthopanax sessiliflorus, and Centaurea resupinata are known to contain significant amounts of daucosterol. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Daucosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or for analytical purposes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize daucosterol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce daucosterol.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of daucosterol can lead to the formation of oxidized sterol derivatives, while reduction can yield reduced sterol compounds .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its therapeutic potential in treating diseases like diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits .
Mecanismo De Acción
Daucosterol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Antidiabetic Effect: Inhibits enzymes like α-glucosidase, reducing blood glucose levels.
Anti-inflammatory Action: Modulates inflammatory cytokines and pathways.
Neuroprotective Effect: Involves decreased caspase-3 activation, increased IGF1 protein expression, and activation of the AKT signaling pathway .
Comparación Con Compuestos Similares
Daucosterol is similar to other phytosterols like stigmasterol, campesterol, and brassicasterol. its unique glycoside structure distinguishes it from these compounds. This structure contributes to its distinct pharmacological properties and bioavailability .
List of Similar Compounds
- Stigmasterol
- Campesterol
- Brassicasterol
- Sitosterol
Propiedades
Fórmula molecular |
C35H60O6 |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
Clave InChI |
NPJICTMALKLTFW-IFBGTAHNSA-N |
SMILES isomérico |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


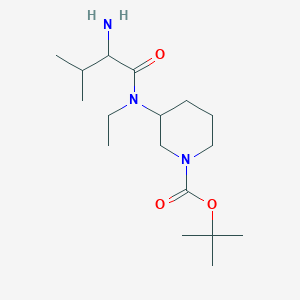
![6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B14788679.png)
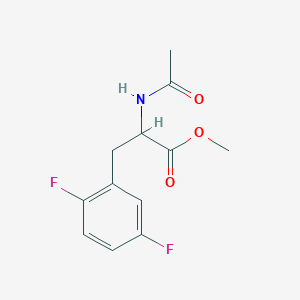
![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)

![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14788706.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide](/img/structure/B14788707.png)
![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14788726.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)

![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)
